Linsitinib
Overview
Description
Linsitinib is an experimental drug candidate primarily investigated for its potential in treating various types of cancer. It functions as an inhibitor of the insulin receptor and the insulin-like growth factor 1 receptor. By inhibiting these receptors, this compound prevents tumor cell proliferation and induces tumor cell apoptosis .
Preparation Methods
The synthesis of linsitinib involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the quinoline moiety and the cyclobutanol ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Linsitinib undergoes several types of chemical reactions, including oxidation and sulfate conjugation. These reactions are crucial for its metabolism and elimination from the body. Common reagents used in these reactions include oxidizing agents and sulfate donors. The major products formed from these reactions are various metabolites, which are detected in plasma, urine, and feces samples .
Scientific Research Applications
Linsitinib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the inhibition of tyrosine kinase receptors. In biology, it is used to investigate the role of insulin-like growth factor 1 receptor signaling in cell proliferation and apoptosis. In medicine, this compound has been tested in clinical trials for the treatment of multiple types of cancer, including adrenocortical carcinoma, multiple myeloma, ovarian cancer, hepatocellular carcinoma, and non-small cell lung cancer. Although some trials have shown promising results, others have not demonstrated significant improvements in patient outcomes .
Mechanism of Action
Linsitinib exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor and the insulin receptor. These receptors play crucial roles in cell proliferation, survival, and metabolism. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival. This leads to the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis .
Comparison with Similar Compounds
Linsitinib is unique in its dual inhibition of both the insulin receptor and the insulin-like growth factor 1 receptor. Similar compounds include PQIP, which is structurally very similar to this compound and also inhibits the insulin-like growth factor 1 receptor. Other related compounds include sirolimus and everolimus, which are inhibitors of the mammalian target of rapamycin pathway and have been studied in combination with this compound for their potential synergistic effects in cancer treatment .
This compound’s uniqueness lies in its dual-target inhibition, which distinguishes it from other compounds that typically target only one receptor. This dual inhibition may offer broader therapeutic potential, particularly in cancers that are highly dependent on insulin-like growth factor 1 receptor signaling.
Properties
IUPAC Name |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDDUHJAFVJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007055, DTXSID901121553 | |
Record name | Linsitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IGF-1R stimulates proliferation, enables onogenic transformation, and suppresses apoptosis. Inhibitors of IGF-1R are expected to have broad utility in oncology since the over-expression of IGF-1R and/or its ligands or the down-regulation of ligand binding proteins occurs in numerous human malignancies including lung, colon, breast, prostate, brain and skin cancers. In addition, signaling through the IGF system has been implicated in protecting tumor cells from apoptosis induced by anti-cancer treatments such as cytotoxic agents and EGFR inhibitors. | |
Record name | Linsitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
867160-71-2, 867160-72-3 | |
Record name | Linsitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linsitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Linsitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINSITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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